![molecular formula C20H24N10O13P2 B1449605 Cgamp CAS No. 849214-04-6](/img/structure/B1449605.png)
Cgamp
Overview
Description
Cyclic guanosine monophosphate–adenosine monophosphate (cyclic GMP-AMP, cGAMP) is the first cyclic di-nucleotide found in metazoa . In mammalian cells, cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) from ATP and GTP upon cytosolic DNA stimulation .
Synthesis Analysis
In mammalian cells, cGAMP is synthesized by cGAS from ATP and GTP upon cytosolic DNA stimulation . The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli has been reported . The process involves the recombinant production of cGAMP via a whole-cell biocatalysis platform utilizing the murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS) .Molecular Structure Analysis
The molecular formula of cGAMP is C20H24N10O13P2 . The molecular weight is 674.420 . The structure of cGAMP reveals a nucleotidyltransferase signaling core shared with cGAS and a diversified primary ligand-binding surface modified with notable insertions and deletions .Chemical Reactions Analysis
The synthesis rates of 2′3′-cGAMP were comparable to the maximal reaction rate achieved in single-step reactions . An iterative optimization of substrate, cofactor, and enzyme concentrations led to an overall yield of 0.08 mole 2′3′-cGAMP per mole adenosine, which is comparable to chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of cGAMP include a molecular weight of 674.420 and a chemical formula of C20H24N10O13P2 . More specific physical and chemical properties can be found in the Certificate of Analysis provided by the manufacturer .Scientific Research Applications
cGAMP as a Signaling Molecule
Cyclic GMP-AMPs (cGAMPs) are recognized as signaling molecules in both bacteria and mammalian cells. They function as second messenger signaling molecules, playing a crucial role in various cellular processes. Gao and Patel (2015) have identified and characterized enzymes in V. cholerae that degrade cGAMPs, providing insights into their functional role in cellular signaling (Gao & Patel, 2015).
Role in Innate Immune Responses
cGAMP is known for activating innate immune responses. Zhang et al. (2013) discovered that cGAMP binds with high affinity to the adaptor protein STING, crucial for immune system activation (Zhang et al., 2013). Additionally, Škrnjug et al. (2014) explored cGAMP's potential as a mucosal adjuvant, finding that it enhances adaptive immune responses in mice (Škrnjug et al., 2014).
cGAMP in Cancer Immunotherapy
Recent research has also highlighted cGAMP's role in cancer immunotherapy. Carozza et al. (2020) identified that extracellular cGAMP acts as an immunotransmitter, influencing radiation-induced anticancer immunity (Carozza et al., 2020). Ritchie et al. (2019) discovered SLC19A1 as an importer of cGAMP, enhancing our understanding of its role in immune response and potential in cancer therapeutics (Ritchie et al., 2019).
cGAMP's Role in Viral Infection Defense
In the context of viral infections, cGAMP has been shown to be crucial for activating defenses. Cohen et al. (2019) demonstrated that cGAMP signaling in bacteria forms part of an anti-phage defense system, suggesting its broad role in microbial defense (Cohen et al., 2019). Additionally, Gulen and Ablasser (2015) discussed the transfer of cGAMP in viral particles as a mechanism for propagating antiviral signals (Gulen & Ablasser, 2015).
Safety And Hazards
CGAMP is classified as a skin irritant (Category 2, H315) and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling cGAMP .
Future Directions
The discovery of cGAMP filled an important gap in our understanding of innate immune signaling . Recent studies have identified multiple mechanisms by which 2’3’-cGAMP can travel to neighboring cells where it activates STING independent of DNA sensing by cGAS . This change in perspective can be applied to vaccine design, cancer immunotherapies, and treatment of cGAS-STING associated disease .
properties
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCBNSCSPXMEBK-INFSMZHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O13P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045334 | |
Record name | 3',5'-Cyclic GMP-AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cgamp | |
CAS RN |
849214-04-6 | |
Record name | 3',5'-Cyclic GMP-AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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